molecular formula C10H10O5 B1295856 2-(2-Hydroxyphenyl)succinic acid CAS No. 73923-83-8

2-(2-Hydroxyphenyl)succinic acid

Cat. No. B1295856
CAS RN: 73923-83-8
M. Wt: 210.18 g/mol
InChI Key: IIHNNMHVDJWLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of succinic acid derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of deuterium-labelled 2-(1-methylalkyl)succinic acids is described, which involves alkylation, Krapcho decarboxylation with D2O, and hydrolysis reactions . Similarly, the synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives is achieved through a one-pot reaction involving aromatic amines and diethyl malonate . These methods could potentially be adapted for the synthesis of 2-(2-Hydroxyphenyl)succinic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of succinic acid derivatives is often confirmed using various spectroscopic techniques such as mass spectrometry, IR, NMR, and sometimes X-ray structure analysis . These techniques would be essential in determining the structure of 2-(2-Hydroxyphenyl)succinic acid, ensuring the correct placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

Succinic acid derivatives can undergo a variety of chemical reactions. For example, an unexpected rearrangement reaction was observed during the identification of 2-(2'-octenyl) succinic acid in urine samples . This indicates that succinic acid derivatives can participate in complex reactions, which could be relevant when considering the reactivity of 2-(2-Hydroxyphenyl)succinic acid in biological systems or synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of succinic acid derivatives are influenced by their molecular structure. For instance, the synthesis of tris(2-hydroxyethyl)ammonium salts of succinic acid reveals the role of interionic electrostatic interactions in structure stabilization . These interactions could also play a role in the properties of 2-(2-Hydroxyphenyl)succinic acid, affecting its solubility, melting point, and reactivity. Additionally, the efficient biosynthesis of high-value succinic acid using a multienzyme cascade and whole-cell catalysis demonstrates the potential for biotechnological production and application of succinic acid derivatives .

Scientific Research Applications

Polymer Synthesis

2-(2-Hydroxyphenyl)succinic acid has been explored in the field of polymer chemistry. A study by Short et al. (2018) utilized succinic acid as a precursor for synthesizing aromatic monomers like 2,5-dihydroxyterephthalic acid. These monomers were then used to generate a series of copolymers with varying properties, particularly in terms of glass transition temperatures (Short et al., 2018).

Metabolic Pathways in Microorganisms

Research by Burlingame and Chapman (1983) demonstrated that Escherichia coli can utilize aromatic acids, including variants of phenylpropionic acid (related to 2-(2-Hydroxyphenyl)succinic acid), as sole carbon sources for growth. This study sheds light on the metabolic pathways involved in the conversion of these acids into other compounds like succinic acid (Burlingame & Chapman, 1983).

properties

IUPAC Name

2-(2-hydroxyphenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7,11H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNNMHVDJWLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284580
Record name 2-(2-hydroxyphenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)succinic acid

CAS RN

73923-83-8
Record name NSC37765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyphenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 4
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Hydroxyphenyl)succinic acid

Citations

For This Compound
1
Citations
J Tao, Y Nie, Y Hou, X Ma, G Ding, J Gao… - Evidence-Based …, 2016 - hindawi.com
Jie-Geng-Tang (JGT), a classic and famous traditional Chinese medicine (TCM) prescription composed of Platycodon grandiflorum (Jacq.) A. DC. (PG) and Glycyrrhiza uralensis Fisch. (…
Number of citations: 27 www.hindawi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.